Apaept
Overview
Description
2-(3-Aminopropylamino)ethaneperthiol is a chemical compound with the molecular formula C5H14N2S2 It is known for its unique structure, which includes both amine and perthiol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminopropylamino)ethaneperthiol typically involves the reaction of 3-aminopropylamine with ethanesulfenothioic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction and improve yield .
Industrial Production Methods
Industrial production of 2-(3-Aminopropylamino)ethaneperthiol follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminopropylamino)ethaneperthiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfonic acids.
Reduction: It can be reduced to form thiols or amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, thiols, and substituted amines. These products have various applications in different fields .
Scientific Research Applications
2-(3-Aminopropylamino)ethaneperthiol has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of polymers and other complex molecules.
Biology: The compound is studied for its potential role in cellular processes and as a radioprotector.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of pharmaceuticals, peptides, proteins, organic dyes, and pigments.
Mechanism of Action
The mechanism of action of 2-(3-Aminopropylamino)ethaneperthiol involves its interaction with free radicals and other reactive species. The compound donates hydrogen atoms to neutralize free radicals, thereby protecting cells from oxidative damage. This mechanism is particularly relevant in its potential use as a radioprotector .
Comparison with Similar Compounds
Similar Compounds
2-(3-Aminopropylamino)ethanol: Similar in structure but contains a hydroxyl group instead of a perthiol group.
Ethanethiol: Contains a thiol group but lacks the amine groups present in 2-(3-Aminopropylamino)ethaneperthiol.
Uniqueness
Its ability to act as a radioprotector and its involvement in various chemical reactions make it a compound of significant interest in scientific research .
Properties
IUPAC Name |
N'-[2-(disulfanyl)ethyl]propane-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2S2/c6-2-1-3-7-4-5-9-8/h7-8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSAYHGUYNABRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNCCSS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40151222 | |
Record name | 2-(3-Aminopropylamino)ethaneperthiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40151222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115900-54-4 | |
Record name | 2-(3-Aminopropylamino)ethaneperthiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115900544 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(3-Aminopropylamino)ethaneperthiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40151222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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